Oxypurinol-13C,15N2-1

Description

BenchChem offers high-quality Oxypurinol-13C,15N2-1 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Oxypurinol-13C,15N2-1 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

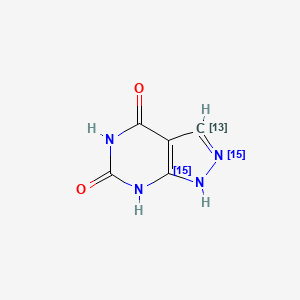

IUPAC Name |

1,7-dihydro(513C,1,2-15N2)pyrazolo[3,4-d]pyrimidine-4,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4O2/c10-4-2-1-6-9-3(2)7-5(11)8-4/h1H,(H3,6,7,8,9,10,11)/i1+1,6+1,9+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXNFUBHNUDHIGC-ZDDXGAPTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC2=C1C(=O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]1=[15N][15NH]C2=C1C(=O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20724514 | |

| Record name | (3-~13~C,1,2-~15~N_2_)-1H-Pyrazolo[3,4-d]pyrimidine-4,6(2H,5H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20724514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217036-71-9 | |

| Record name | (3-~13~C,1,2-~15~N_2_)-1H-Pyrazolo[3,4-d]pyrimidine-4,6(2H,5H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20724514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Oxypurinol-13C,15N2-1 for Advanced Bioanalytical Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Oxypurinol-13C,15N2-1, a stable isotope-labeled internal standard essential for the accurate quantification of oxypurinol in complex biological matrices. This document details its physicochemical properties, provides established experimental protocols for its use, and illustrates its role within the broader context of purine metabolism.

Core Concepts and Physicochemical Properties

Oxypurinol-13C,15N2-1 is a high-purity, stable isotope-labeled analog of oxypurinol, the primary active metabolite of the xanthine oxidase inhibitor allopurinol.[1][2][3] Allopurinol is a cornerstone medication for the management of hyperuricemia and gout.[3][4][5] The incorporation of one carbon-13 (¹³C) and two nitrogen-15 (¹⁵N) isotopes into the oxypurinol structure provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based bioanalytical methods.[3][6][7]

The use of a stable isotope-labeled internal standard like Oxypurinol-13C,15N2-1 is the gold standard in quantitative bioanalysis.[2] It offers significant advantages over deuterated standards by ensuring identical chromatographic retention times and chemical stability, thereby minimizing the risk of isotopic exchange and providing more accurate and precise results.[2]

Quantitative Data Summary

The key physicochemical and product-specific data for Oxypurinol-13C,15N2-1 are summarized in the tables below.

| Identifier | Value | Source |

| Chemical Name | Oxypurinol-13C,15N2-1 | MedchemExpress |

| CAS Number | 1217036-71-9 | [4][6] |

| Molecular Formula | C₄¹³CH₄N₂¹⁵N₂O₂ | [4][6] |

| Molecular Weight | 155.09 g/mol | [4][6] |

| Property | Value | Source |

| Appearance | White to Pale Beige Solid | [6] |

| Purity (by HPLC) | ≥95% | [6] |

| Isotopic Purity | ≥95% atom ¹³C; ≥95% atom ¹⁵N | [6] |

| Melting Point | >300°C | [6] |

| Solubility | Soluble in DMSO and Methanol | [6] |

| Storage | Store at -20°C | [6] |

Pharmacokinetic Parameters of Allopurinol and Oxypurinol (Unlabeled)

The following table presents the pharmacokinetic parameters of the unlabeled parent drug, allopurinol, and its active metabolite, oxypurinol, in subjects with normal renal function. This data provides essential context for studies involving their quantification.

| Parameter | Allopurinol | Oxypurinol | Source |

| Elimination Half-Life (t½) | 1.2 ± 0.3 hours | 23.3 ± 6.0 hours | [1][8][9] |

| Apparent Oral Clearance (CL/F) | 15.8 ± 5.2 mL/min/kg | 0.31 ± 0.07 mL/min/kg | [1][8][9] |

| Apparent Volume of Distribution (Vd/F) | 1.31 ± 0.41 L/kg | 0.59 ± 0.16 L/kg | [1][8][9] |

| Oral Bioavailability | 79 ± 20% | - | [1][8][9] |

| Renal Clearance (CLR) relative to Creatinine Clearance | - | 0.19 ± 0.06 | [1][8][9] |

Mechanism of Action: Inhibition of Xanthine Oxidase

Oxypurinol exerts its therapeutic effect by inhibiting the enzyme xanthine oxidase.[3][5][6] This enzyme is a critical component of the purine catabolism pathway, responsible for the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[6][10] By inhibiting xanthine oxidase, oxypurinol reduces the production of uric acid, thereby lowering its concentration in the blood and urine.[10]

Purine Catabolism and Xanthine Oxidase Inhibition by Oxypurinol.

Experimental Protocols

Oxypurinol-13C,15N2-1 is primarily utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of allopurinol and oxypurinol in biological samples, most commonly human plasma.

Quantification of Allopurinol and Oxypurinol in Human Plasma by LC-MS/MS

This protocol is a representative method suitable for pharmacokinetic and bioequivalence studies.

3.1.1. Sample Preparation: Protein Precipitation

-

To 100 µL of human plasma in a microcentrifuge tube, add a pre-determined concentration of Oxypurinol-13C,15N2-1 as the internal standard.[6][10]

-

Add 400 µL of acetonitrile containing 1.0% formic acid to precipitate plasma proteins.[2][6][10]

-

Vortex the mixture for 1 minute to ensure complete mixing.[2]

-

Centrifuge the sample at 10,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[2]

-

Carefully transfer the supernatant to a clean tube.[6]

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[2]

-

Reconstitute the residue in 200 µL of the mobile phase.[2]

3.1.2. Chromatographic Conditions

-

Column: A reversed-phase column such as a Hypersil Gold (150 mm × 4.6 mm, 5 µm) is suitable.[10]

-

Mobile Phase: An isocratic mobile phase of 0.1% formic acid in water and acetonitrile (98:2, v/v) can be used for separation.[10]

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Injection Volume: 10 µL.

3.1.3. Mass Spectrometric Detection

-

Ionization Mode: Electrospray ionization (ESI) in positive mode is commonly employed.[10]

-

Monitoring: Use multiple reaction monitoring (MRM) to detect the precursor and product ions for both oxypurinol and the internal standard, Oxypurinol-13C,15N2-1. While specific transitions for the labeled standard should be optimized empirically, the following are representative transitions for the unlabeled analytes:[10]

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Allopurinol | 137.0 | 109.9 |

| Oxypurinol | 153.1 | 136.0 |

The precursor ion for Oxypurinol-13C,15N2-1 will be shifted by approximately +3 Da due to the isotopic labeling.

Bioanalytical Workflow for Oxypurinol Quantification.

Proposed Synthesis of Oxypurinol-13C,15N2-1

The synthesis of Oxypurinol-13C,15N2-1 can be achieved through the synthesis of its isotopically labeled precursor, Allopurinol-13C,15N2, followed by oxidation.[11] A plausible synthetic route involves the construction of a labeled pyrazole ring followed by cyclization to form the pyrazolopyrimidine core.[11]

Proposed Synthetic Pathway for Oxypurinol-¹³C,¹⁵N₂.

Conclusion

Oxypurinol-13C,15N2-1 is an indispensable tool for researchers and drug development professionals engaged in the study of allopurinol and its metabolic fate. Its high isotopic purity and chemical stability make it a superior internal standard for LC-MS/MS-based quantification, ensuring the generation of reliable and accurate data in pharmacokinetic, toxicokinetic, and clinical studies. The detailed methodologies and conceptual frameworks provided in this guide are intended to support the effective implementation of Oxypurinol-13C,15N2-1 in a research setting.

References

- 1. Clinical Pharmacokinetics and Pharmacodynamics of Allopurinol and Oxypurinol | Semantic Scholar [semanticscholar.org]

- 2. benchchem.com [benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. benchchem.com [benchchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Clinical pharmacokinetics and pharmacodynamics of allopurinol and oxypurinol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Simultaneous analysis of allopurinol and oxypurinol using a validated liquid chromatography–tandem mass spectrometry method in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Chemical Properties of Oxypurinol-13C,15N2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of Oxypurinol-13C,15N2, an isotopically labeled analog of oxypurinol. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize this compound as an internal standard in pharmacokinetic and metabolic studies.

Core Chemical Properties

Oxypurinol-13C,15N2 is a stable isotope-labeled version of oxypurinol, the primary active metabolite of the gout medication allopurinol.[1] The incorporation of one carbon-13 (¹³C) and two nitrogen-15 (¹⁵N) isotopes provides a distinct mass difference from the unlabeled analyte, making it an ideal internal standard for mass spectrometry-based quantification.[1]

| Property | Value | Source |

| Chemical Name | 1,7-dihydro(1,2-¹⁵N₂)pyrazolo--INVALID-LINK--pyrimidine-4,6-dione | [2] |

| Molecular Formula | C₄[¹³C]H₄N₂[¹⁵N₂]O₂ | [3] |

| Molecular Weight | 155.09 g/mol | [2][3] |

| Exact Mass | 155.03085001 Da | [2] |

| CAS Number | 1217036-71-9 | [3] |

| Appearance | White crystals (unlabeled) | [4] |

| Melting Point | >300 °C (unlabeled) |

Synthesis and Isotopic Purity

The synthesis of Oxypurinol-13C,15N2 typically involves the oxidation of its isotopically labeled precursor, Allopurinol-13C,15N2.[5] A plausible synthetic route involves the construction of a labeled pyrazole ring followed by cyclization to form the pyrazolopyrimidine core.[5]

Proposed Synthetic Pathway:

The isotopic purity of the final product is critical for its function as an internal standard and is typically determined using high-resolution liquid chromatography-mass spectrometry (LC-MS).[5]

Role in Purine Metabolism and Mechanism of Action

Oxypurinol is a potent inhibitor of xanthine oxidase, a key enzyme in the purine catabolism pathway.[6][7] Xanthine oxidase catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid.[7][8] By inhibiting this enzyme, oxypurinol reduces the production of uric acid, which is the primary therapeutic mechanism for treating conditions like gout and hyperuricemia.[6]

Purine Catabolism and Xanthine Oxidase Inhibition Pathway:

Experimental Protocols

The primary application of Oxypurinol-13C,15N2 is as an internal standard in the quantification of oxypurinol in biological matrices by LC-MS/MS.

Quantification of Oxypurinol in Human Plasma by LC-MS/MS

This protocol outlines a validated method for the simultaneous determination of allopurinol and oxypurinol in human plasma.

Experimental Workflow:

a) Sample Preparation (Protein Precipitation):

-

To 100 µL of human plasma in a microcentrifuge tube, add the internal standard solution (Oxypurinol-13C,15N2).

-

Add 400 µL of acetonitrile containing 1.0% formic acid to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Inject an aliquot onto the LC-MS/MS system.

b) Chromatographic Conditions:

| Parameter | Value |

| Column | C18 reversed-phase column |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Flow Rate | 0.5 mL/min |

| Injection Volume | 10 µL |

| Gradient | A suitable gradient to separate oxypurinol from matrix components. |

c) Mass Spectrometric Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), positive or negative |

| Monitoring Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Oxypurinol) | To be determined empirically |

| MRM Transition (Oxypurinol-13C,15N2) | To be determined empirically |

Note: Specific MRM transitions for oxypurinol and its stable isotope-labeled internal standard need to be empirically determined on the specific mass spectrometer being used.

Concluding Remarks

Oxypurinol-13C,15N2 is an indispensable tool for the accurate and precise quantification of oxypurinol in biological samples. Its chemical and physical properties, particularly its isotopic stability and co-elution with the unlabeled analyte, make it a superior internal standard for LC-MS/MS-based bioanalysis. This technical guide provides a foundational understanding of its properties, synthesis, and application, empowering researchers to conduct high-quality pharmacokinetic and metabolic studies.

References

- 1. researchgate.net [researchgate.net]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. asianpubs.org [asianpubs.org]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Oxypurinol | C5H4N4O2 | CID 135398752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. books.rsc.org [books.rsc.org]

- 8. Synthesis of multiply-labeled [15N3,13C1]-8-oxo-substituted purine bases and their corresponding 2'-deoxynucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Isotopic Purity of Oxypurinol-¹³C,¹⁵N₂

This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Oxypurinol-¹³C,¹⁵N₂. This isotopically labeled analog of Oxypurinol, the primary active metabolite of the gout medication Allopurinol, is a critical internal standard for pharmacokinetic and metabolic studies.[1] Its use in isotope dilution mass spectrometry ensures high accuracy and precision in quantifying unlabeled oxypurinol in biological matrices.[2][3][4][5] This document outlines a proposed synthetic pathway, detailed experimental protocols, and methods for assessing isotopic purity, intended for researchers, scientists, and drug development professionals.

Proposed Synthesis of Oxypurinol-¹³C,¹⁵N₂

The synthesis of Oxypurinol-¹³C,¹⁵N₂ is approached through the preparation of its isotopically labeled precursor, Allopurinol-¹³C,¹⁵N₂, followed by oxidation.[1] A plausible route involves constructing a labeled pyrazole ring and subsequent cyclization to form the pyrazolopyrimidine core.[1] The introduction of the ¹³C and ¹⁵N isotopes can be achieved using labeled starting materials such as ethyl [1-¹³C]cyanoacetate and [¹⁵N₂]hydrazine.[1]

The proposed synthetic pathway is illustrated in the diagram below.

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of 3-Amino-4-[¹³C]pyrazolecarboxamide-[1,2-¹⁵N₂] [1]

-

Reaction of Labeled Precursors: React ethyl [1-¹³C]cyanoacetate with triethyl orthoformate to yield ethoxymethylene[1-¹³C]cyanoacetate.[1]

-

Cyclization: Treat the resulting ethoxymethylene[1-¹³C]cyanoacetate with [¹⁵N₂]hydrazine in a suitable solvent like ethanol. This reaction forms 3-amino-4-[¹³C]cyanopyrazole-[1,2-¹⁵N₂].[1]

-

Hydrolysis: Hydrolyze the nitrile group of 3-amino-4-[¹³C]cyanopyrazole-[1,2-¹⁵N₂] using a strong acid, such as sulfuric acid, to produce 3-amino-4-[¹³C]pyrazolecarboxamide-[1,2-¹⁵N₂].[1]

Step 2: Synthesis of Allopurinol-[4-¹³C,1,2-¹⁵N₂]

-

Ring Closure: Heat the 3-amino-4-[¹³C]pyrazolecarboxamide-[1,2-¹⁵N₂] with formamide to effect ring closure and form Allopurinol-[4-¹³C,1,2-¹⁵N₂].

Step 3: Oxidation to Oxypurinol-[4-¹³C,1,2-¹⁵N₂]

-

Enzymatic Oxidation: Utilize xanthine oxidase to catalyze the oxidation of Allopurinol-[4-¹³C,1,2-¹⁵N₂] to Oxypurinol-[4-¹³C,1,2-¹⁵N₂]. This mimics the biological conversion process.[6]

Step 4: Purification

-

Purify the final product, Oxypurinol-[4-¹³C,1,2-¹⁵N₂], using techniques such as recrystallization or column chromatography to achieve high chemical purity.[1]

Synthesis Data

The following table provides a template for recording quantitative data during the synthesis process.[1]

| Step | Starting Material | Moles (mmol) | Product | Moles (mmol) | Yield (%) |

| 1 | Ethyl [1-¹³C]cyanoacetate | 3-Amino-4-[¹³C]pyrazolecarboxamide-[1,2-¹⁵N₂] | |||

| 2 | 3-Amino-4-[¹³C]pyrazolecarboxamide-[1,2-¹⁵N₂] | Allopurinol-[4-¹³C,1,2-¹⁵N₂] | |||

| 3 | Allopurinol-[4-¹³C,1,2-¹⁵N₂] | Oxypurinol-[4-¹³C,1,2-¹⁵N₂] |

Isotopic Purity Analysis

The isotopic purity of the synthesized Oxypurinol-¹³C,¹⁵N₂ is crucial for its function as an internal standard.[1] High-resolution liquid chromatography-mass spectrometry (LC-MS) is the preferred method for this analysis.[1]

The workflow for determining the isotopic purity of Oxypurinol-¹³C,¹⁵N₂ using LC-MS is outlined below.

Experimental Protocol: Isotopic Purity Analysis by LC-MS

-

Sample Preparation: Accurately weigh and dissolve the synthesized Oxypurinol-¹³C,¹⁵N₂ in a solvent compatible with the LC-MS system, such as a mixture of water and methanol with a small amount of formic acid.[7]

-

LC Separation: Inject the sample into a liquid chromatograph equipped with a suitable column (e.g., a C18 reversed-phase column).[7] Use a gradient elution program with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) to achieve good separation.[7]

-

MS Detection: Couple the LC system to a high-resolution mass spectrometer (e.g., a time-of-flight (TOF) or Orbitrap).[7] Operate the mass spectrometer in a positive or negative electrospray ionization (ESI) mode and acquire full-scan mass spectra over a relevant m/z range.[7]

-

Data Analysis:

-

Extract the ion chromatograms (EICs) for the expected m/z values of the different isotopologues of Oxypurinol from the full-scan data.[7] The theoretical monoisotopic mass of unlabeled Oxypurinol (C₅H₄N₄O₂) is approximately 152.033 g/mol .[7][8] The fully labeled Oxypurinol-¹³C,¹⁵N₂ will have a mass increase of approximately 3 Da.[7]

-

Integrate the peak areas of the EICs for each isotopologue.[7]

-

Calculate the relative abundance of each isotopologue by dividing its peak area by the sum of the peak areas of all detected isotopologues.[7] The isotopic purity is expressed as the percentage of the desired fully labeled isotopologue.[7]

-

Isotopic Purity Data

The following table should be used to summarize the quantitative data from the isotopic purity analysis.[1]

| Isotopologue | Theoretical m/z | Measured m/z | Peak Area | Relative Abundance (%) |

| Unlabeled (M) | ~152.03 | |||

| M+1 | ~153.03 | |||

| M+2 | ~154.03 | |||

| M+3 (¹³C,¹⁵N₂) | ~155.03 | |||

| Total | 100.0 |

Conclusion

This technical guide provides a foundational framework for the synthesis and isotopic purity assessment of Oxypurinol-¹³C,¹⁵N₂.[1] The successful synthesis of high-purity Oxypurinol-¹³C,¹⁵N₂ is essential for its role as a reliable internal standard in demanding bioanalytical applications. Researchers can adapt and optimize these proposed protocols to meet their specific experimental needs.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Oxypurinol-13C,15N2 | Benchchem [benchchem.com]

- 8. Oxypurinol | C5H4N4O2 | CID 135398752 - PubChem [pubchem.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Mechanism of Action of Oxypurinol-13C,15N2

Abstract

Oxypurinol, the primary active metabolite of allopurinol, is a potent inhibitor of the enzyme xanthine oxidase, playing a crucial role in the management of hyperuricemia and gout.[1][2][3][4] This technical guide provides a comprehensive overview of the mechanism of action of oxypurinol, with a special focus on its isotopically labeled form, Oxypurinol-13C,15N2. The incorporation of stable isotopes does not alter the pharmacological activity of the molecule but serves as an invaluable tool in metabolic and pharmacokinetic research.[5][6][7] This document details the molecular interactions of oxypurinol with xanthine oxidase, summarizes key quantitative data, outlines relevant experimental protocols, and provides visual representations of the associated biochemical pathways and experimental workflows.

Introduction to Oxypurinol and Isotopic Labeling

Oxypurinol is a structural analog of xanthine and the major pharmacologically active metabolite of allopurinol, the most widely used medication for lowering uric acid levels.[2][3][7] While allopurinol is rapidly converted to oxypurinol in the body, it is the longer half-life of oxypurinol (approximately 23 hours) that is primarily responsible for the sustained inhibition of uric acid synthesis.[2][3]

The isotopically labeled version, Oxypurinol-13C,15N2, contains the stable isotopes Carbon-13 and Nitrogen-15. These non-radioactive isotopes act as tracers, enabling researchers to precisely track the absorption, distribution, metabolism, and excretion (ADME) of oxypurinol using mass spectrometry-based techniques.[5][8][9][10] This is particularly useful in drug development for conducting detailed pharmacokinetic and metabolic studies.[5][10]

Core Mechanism of Action

The principal mechanism of action of oxypurinol is the inhibition of xanthine oxidase, a key enzyme in the purine catabolism pathway.[1][11][12] This enzyme catalyzes the oxidation of hypoxanthine to xanthine and subsequently xanthine to uric acid.[11][12]

The inhibitory process is complex and involves the redox state of the molybdenum active site of the enzyme:

-

Allopurinol as a Substrate: Allopurinol, the precursor to oxypurinol, acts as a substrate for xanthine oxidase. The enzyme hydroxylates allopurinol to form oxypurinol. During this process, the molybdenum center at the active site is reduced from Mo(VI) to Mo(IV).[11][12]

-

Tight Binding of Oxypurinol: Oxypurinol then reorients itself within the active site and binds very tightly to the reduced Mo(IV) center, forming a stable enzyme-inhibitor complex.[11][12] This strong binding is the basis for its potent inhibitory effect.

-

Weaker Binding to the Oxidized Enzyme: In contrast, oxypurinol binds much more weakly to the oxidized Mo(VI) form of the enzyme.[11][12] Reformation of the potent inhibitory complex requires the enzyme to be in its reduced state, which is typically achieved through the metabolism of substrates like hypoxanthine or allopurinol.[11][12]

-

Inhibition of Uric Acid Production: By inhibiting xanthine oxidase, oxypurinol blocks the final two steps of uric acid synthesis, leading to a decrease in plasma and urinary uric acid concentrations.[1] This also results in an accumulation of the more soluble purine precursors, hypoxanthine and xanthine.

Beyond direct enzyme inhibition, oxypurinol's action can also lead to feedback inhibition of de novo purine synthesis, further reducing the purine pool available for catabolism.[3][13][14] However, some studies suggest that oxypurinol is a weak inhibitor of the conversion of hypoxanthine to xanthine and thus may not significantly affect this feedback loop.[11][12] There is also evidence of weak allosteric inhibition of purine nucleoside phosphorylase by oxypurinol.[11]

Quantitative Pharmacokinetic and Pharmacodynamic Data

The following tables summarize key quantitative data related to the pharmacokinetics of allopurinol and oxypurinol.

Table 1: Pharmacokinetic Parameters of Allopurinol and Oxypurinol in Subjects with Normal Renal Function

| Parameter | Allopurinol | Oxypurinol | Reference(s) |

| Oral Bioavailability | 79 ± 20% | N/A (Metabolite) | [2] |

| Elimination Half-life (t½) | 1.2 ± 0.3 hours | 23.3 ± 6.0 hours | [2][3] |

| Apparent Oral Clearance (CL/F) | 15.8 ± 5.2 mL/min/kg | 0.31 ± 0.07 mL/min/kg | [2][3] |

| Apparent Volume of Distribution (Vd/F) | 1.31 ± 0.41 L/kg | 0.59 ± 0.16 L/kg | [2][3] |

| Renal Clearance (CLR) relative to Creatinine Clearance | N/A | 0.19 ± 0.06 | [2][3] |

Data are presented as mean ± standard deviation.

Table 2: Population Pharmacokinetic Estimates for Allopurinol and Oxypurinol

| Parameter | Allopurinol | Oxypurinol | Reference(s) |

| Clearance | 50 L/h/70 kg FFM | 0.78 L/h per 6 L/h creatinine clearance/70 kg FFM | [15][16] |

| Inter-compartmental Clearance | 142 L/h/70 kg FFM | N/A | [15][16] |

| Central Volume of Distribution | 11.4 L/70 kg FFM | 41 L/70 kg FFM | [15][16] |

| Peripheral Volume of Distribution | 91 L/70 kg FFM | N/A | [15][16] |

FFM: Fat-Free Mass

Table 3: Target Plasma Concentrations of Oxypurinol for Therapeutic Efficacy

| Target Concentration Range | Clinical Endpoint | Reference(s) |

| 15.2–22.8 mg/L | Achieve plasma urate concentrations below 0.36 mmol/L | [17] |

| ~5 mg/L | 90% inhibition of xanthine oxidase activity | [17] |

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key pathways and mechanisms discussed.

Caption: Mechanism of xanthine oxidase inhibition by oxypurinol.

Caption: Inhibition of the purine catabolism pathway by oxypurinol.

Experimental Protocols

In Vitro Xanthine Oxidase Activity Assay (Spectrophotometric)

This protocol is a generalized method for determining the inhibitory effect of compounds like oxypurinol on xanthine oxidase activity by measuring uric acid formation.

Principle: The assay quantifies xanthine oxidase activity by monitoring the increase in absorbance at approximately 290-295 nm, which corresponds to the formation of uric acid from the substrate xanthine.[18]

Materials:

-

Xanthine oxidase enzyme

-

Xanthine (substrate) solution

-

Potassium phosphate buffer (e.g., 0.05 M, pH 7.5)

-

Test inhibitor (Oxypurinol)

-

UV-Vis Spectrophotometer with temperature control (e.g., 25°C or 37°C)

-

96-well UV-transparent plates or quartz cuvettes

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of xanthine in a suitable solvent (e.g., dilute NaOH) and then dilute to the final working concentration in the phosphate buffer.

-

Prepare a stock solution of oxypurinol and create a series of dilutions to test a range of concentrations.

-

Dilute the xanthine oxidase enzyme in ice-cold phosphate buffer to a working concentration that provides a linear rate of reaction for at least 5-10 minutes.

-

-

Assay Setup:

-

In a 96-well plate or cuvettes, add the phosphate buffer.

-

Add the desired concentration of oxypurinol (or vehicle for control wells).

-

Add the xanthine substrate solution.

-

Pre-incubate the mixture at the desired temperature (e.g., 25°C) for a few minutes.

-

-

Initiation and Measurement:

-

Initiate the reaction by adding the diluted xanthine oxidase enzyme solution.

-

Immediately begin monitoring the change in absorbance at 293 nm over time.

-

Record readings every 15-30 seconds for 5-10 minutes.

-

-

Data Analysis:

-

Calculate the initial rate of the reaction (ΔAbs/min) from the linear portion of the absorbance vs. time curve.

-

Determine the percentage of inhibition for each oxypurinol concentration compared to the control (no inhibitor).

-

Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

-

Experimental Workflow for ADME Studies using Oxypurinol-13C,15N2

This workflow outlines the use of isotopically labeled oxypurinol in a typical preclinical or clinical ADME study.

Caption: Workflow for an ADME study using isotopically labeled oxypurinol.

Conclusion

Oxypurinol exerts its therapeutic effect through the potent inhibition of xanthine oxidase, the final enzyme in the purine catabolic pathway. The mechanism is intricate, relying on the reductive activation of the enzyme's active site for tight binding. The use of stable isotope-labeled Oxypurinol-13C,15N2 is a critical tool for modern drug development, allowing for precise and detailed characterization of the drug's pharmacokinetic and metabolic profile. This guide provides the foundational knowledge and methodologies for researchers working with this important compound.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Clinical pharmacokinetics and pharmacodynamics of allopurinol and oxypurinol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Oxipurinol - Wikipedia [en.wikipedia.org]

- 5. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. metsol.com [metsol.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Allopurinol and oxypurinol differ in their strength and mechanisms of inhibition of xanthine oxidoreductase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Effects of allopurinol and oxipurinol on purine synthesis in cultured human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. (PDF) Effects of allopurinol and oxipurinol on purine synthesis in cultured human cells (1970) | William N. Kelley | 67 Citations [scispace.com]

- 15. The population pharmacokinetics of allopurinol and oxypurinol in patients with gout - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. The pharmacokinetics of oxypurinol in people with gout - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Xanthine Oxidase - Assay | Worthington Biochemical [worthington-biochem.com]

Pharmacokinetics of Labeled Oxypurinol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of oxypurinol, the primary active metabolite of allopurinol. While direct pharmacokinetic studies on administered labeled oxypurinol are not extensively available in the public domain, this document synthesizes the known pharmacokinetic parameters of unlabeled oxypurinol and details the established methodologies for conducting such studies with isotopically labeled compounds. This guide is intended to be a valuable resource for researchers and professionals involved in drug development and metabolic studies.

Introduction to Oxypurinol and the Role of Isotopic Labeling

Allopurinol is a cornerstone therapy for hyperuricemia and gout, exerting its therapeutic effect primarily through its active metabolite, oxypurinol.[1][2][3] Allopurinol is rapidly metabolized to oxypurinol, which has a significantly longer half-life and is a potent inhibitor of xanthine oxidase, the enzyme responsible for uric acid production.[3][4] Understanding the pharmacokinetics of oxypurinol is therefore crucial for optimizing allopurinol therapy.

Isotopic labeling, using radioisotopes like Carbon-14 (¹⁴C) or stable isotopes like Carbon-13 (¹³C), is a powerful tool in pharmacokinetic research.[5] Labeled compounds allow for the precise tracking and quantification of a drug and its metabolites in biological systems, providing definitive data on absorption, distribution, metabolism, and excretion (ADME).[5]

Metabolic Pathway of Allopurinol to Oxypurinol

Allopurinol is structurally analogous to hypoxanthine and acts as a substrate for xanthine oxidase. This enzyme, along with aldehyde oxidase, metabolizes allopurinol to oxypurinol. Oxypurinol is then primarily eliminated unchanged by the kidneys.[4][6]

Pharmacokinetic Parameters of Oxypurinol (from Allopurinol Administration)

The following tables summarize the key pharmacokinetic parameters of oxypurinol in humans and various animal species following the administration of allopurinol. It is important to note that these data are for unlabeled oxypurinol.

Table 1: Pharmacokinetic Parameters of Oxypurinol in Humans

| Parameter | Value | Subject Population | Reference(s) |

| Elimination Half-life (t½) | 23.3 ± 6.0 hours | Healthy, normal renal function | [2][3][6] |

| 27.0 ± 1.7 hours | Healthy, normal diet | [7] | |

| 45.7 - 51.1 hours | Healthy, restricted diet | [7] | |

| Apparent Clearance (CL/F) | 0.31 ± 0.07 mL/min/kg | Healthy, normal renal function | [2][6] |

| 1.8 L/h | Gout patients, normal renal function | [4] | |

| 0.6 L/h | Gout patients, mild renal impairment | [4] | |

| 0.3 L/h | Gout patients, moderate renal impairment | [4] | |

| 0.18 L/h | Gout patients, severe renal impairment | [4] | |

| Apparent Volume of Distribution (Vd/F) | 0.59 ± 0.16 L/kg | Healthy, normal renal function | [2][6] |

| Renal Clearance (CLR) | 0.19 ± 0.06 (relative to creatinine clearance) | Healthy, normal renal function | [6] |

| 19.6 ± 1.5 mL/min | Healthy, normal diet | [7] | |

| 10.9 - 12.0 mL/min | Healthy, restricted diet | [7] |

Table 2: Pharmacokinetic Parameters of Oxypurinol in Animal Models

| Species | Parameter | Value | Route of Administration (Allopurinol) | Reference(s) |

| Rat | Recovery Ratio (in liver perfusate) | 1.03 ± 0.02 (s.d.) | Intraportal | [1] |

| Horse | Elimination Half-life (t½β) | 1.09 hours | Intravenous | [8] |

| Area Under the Curve (AUC) | 231 µmol.h/L | Intravenous | [8] |

Experimental Protocols for Labeled Oxypurinol Studies

While specific published studies detailing the pharmacokinetics of directly administered labeled oxypurinol are scarce, the following sections outline the standard experimental protocols that would be employed in such research. These are based on established methodologies for radiolabeled and stable isotope-labeled drug ADME studies.[5]

¹⁴C-Labeled Oxypurinol Human ADME Study

Objective: To determine the absorption, distribution, metabolism, and excretion of ¹⁴C-oxypurinol in healthy human subjects.

Methodology:

-

Synthesis: ¹⁴C-oxypurinol is synthesized with the radiolabel at a metabolically stable position.

-

Subject Selection: A small cohort of healthy volunteers is recruited.

-

Dosing: A single intravenous microdose of ¹⁴C-oxypurinol is administered.[9]

-

Sample Collection: Blood, urine, and feces are collected at predetermined time points.

-

Sample Analysis:

-

Total Radioactivity: The total ¹⁴C-radioactivity in plasma, urine, and feces is measured using Liquid Scintillation Counting (LSC).[10][11]

-

Metabolite Profiling: Plasma and excreta are analyzed using techniques like High-Performance Liquid Chromatography (HPLC) with radiometric detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to separate and identify the parent drug and any metabolites.

-

-

Data Analysis: Pharmacokinetic parameters for total radioactivity and for the parent ¹⁴C-oxypurinol are calculated. Mass balance is determined by quantifying the total radioactivity excreted in urine and feces.

¹³C-Labeled Oxypurinol Bioavailability/Bioequivalence Study

Objective: To compare the bioavailability of a new formulation of oxypurinol to a reference formulation using a stable isotope label.

Methodology:

-

Synthesis: ¹³C-oxypurinol is synthesized for use as an internal standard or as one of the administered formulations.

-

Study Design: A randomized, two-way crossover study design is typically employed.

-

Dosing: Subjects receive a single oral dose of the test formulation and the reference formulation on separate occasions, with a washout period in between. In some designs, a solution of ¹³C-oxypurinol is co-administered intravenously to determine absolute bioavailability.

-

Sample Collection: Blood samples are collected at various time points post-dose.

-

Sample Analysis: Plasma concentrations of oxypurinol are quantified using a validated LC-MS/MS method, with ¹³C-oxypurinol used as an internal standard for precise quantification.[12][13][14]

-

Data Analysis: Pharmacokinetic parameters (AUC, Cmax, Tmax) are calculated for both formulations and statistically compared to assess bioequivalence.

¹⁴C-Labeled Oxypurinol Tissue Distribution Study in Rodents (Quantitative Whole-Body Autoradiography - QWBA)

Objective: To determine the tissue distribution of ¹⁴C-oxypurinol in a rodent model (e.g., rats).

Methodology:

-

Dosing: A single dose of ¹⁴C-oxypurinol is administered to rats (e.g., intravenously or orally).

-

Tissue Collection: At various time points post-dose, animals are euthanized, and the whole body is frozen.

-

Sectioning: Thin sagittal sections of the frozen animal are prepared using a cryomicrotome.

-

Imaging: The sections are exposed to a phosphor imaging plate, and the distribution of radioactivity is visualized and quantified.[15][16]

-

Data Analysis: The concentration of radioactivity in various tissues and organs is determined, providing a detailed picture of the drug's distribution.

Conclusion and Future Directions

The pharmacokinetics of oxypurinol, the active metabolite of allopurinol, are well-characterized, particularly its long half-life and primary route of elimination via the kidneys. However, there is a notable gap in the literature regarding pharmacokinetic studies involving the direct administration of isotopically labeled oxypurinol. Such studies, employing the methodologies outlined in this guide, would provide a more definitive understanding of its ADME properties, independent of its formation from allopurinol.

For researchers and drug development professionals, conducting studies with ¹⁴C- or ¹³C-labeled oxypurinol would be invaluable for:

-

Precisely determining its absolute bioavailability.

-

Elucidating its complete mass balance and excretion pathways.

-

Providing a definitive profile of its metabolites, if any.

-

Informing the development of novel formulations or drug delivery systems for oxypurinol.

As analytical techniques continue to advance in sensitivity and resolution, future research in this area will undoubtedly contribute to the safer and more effective use of allopurinol and potentially oxypurinol itself in the management of hyperuricemia and related conditions.

References

- 1. Moment analysis of hepatic local disposition of allopurinol and oxipurinol: metabolism kinetics from allopurinol to oxipurinol in the rat isolated perfused liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Clinical pharmacokinetics and pharmacodynamics of allopurinol and oxypurinol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The pharmacokinetics of oxypurinol in people with gout - PMC [pmc.ncbi.nlm.nih.gov]

- 5. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. Sustained reductions in oxipurinol renal clearance during a restricted diet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The pharmacokinetics or oral and intravenous allopurinol and intravenous oxypurinol in the horse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Combining Isotopic Tracer Techniques to Increase Efficiency of Clinical Pharmacokinetic Trials in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. lifesci.dundee.ac.uk [lifesci.dundee.ac.uk]

- 11. High-efficiency liquid-scintillation counting of 14C-labelled material in aqueous solution and determination of specific activity of labelled proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Determination of allopurinol and oxypurinol in human plasma and urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Simultaneous analysis of allopurinol and oxypurinol using a validated liquid chromatography–tandem mass spectrometry method in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Utility of quantitative whole-body autoradiography (QWBA) and oxidative combustion (OC) analysis in the assessment of tissue distribution of [14C]Mefuparib (CVL218) in SD and LE rats | PLOS One [journals.plos.org]

- 16. A whole body autoradiographic study on the distribution of 14C-labelled di-(2-ethylhexyl)phthalate in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Role of Xanthine Oxidase in Purine Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xanthine oxidase (XO) is a critical enzyme in the purine degradation pathway, catalyzing the oxidation of hypoxanthine to xanthine and subsequently xanthine to uric acid. Beyond its primary metabolic function, XO is a significant source of reactive oxygen species (ROS), implicating it in a wide range of pathophysiological processes, including hyperuricemia, gout, and ischemia-reperfusion injury. This technical guide provides an in-depth exploration of the multifaceted role of xanthine oxidase in purine metabolism, offering detailed experimental protocols, quantitative data, and visual representations of key pathways to support researchers and professionals in drug development.

Introduction to Xanthine Oxidase

Xanthine oxidase is a homodimeric metalloflavoprotein with a molecular weight of approximately 290 kDa. Each subunit of the enzyme contains a molybdenum cofactor (MoCo), a flavin adenine dinucleotide (FAD) center, and two iron-sulfur clusters ([2Fe-2S]). The enzyme exists in two interconvertible forms: xanthine dehydrogenase (XDH) and xanthine oxidase (XO). In normal physiological conditions, the dehydrogenase form is predominant, utilizing NAD+ as its electron acceptor. However, under pathological conditions such as hypoxia or through proteolysis, XDH is converted to the oxidase form, which preferentially uses molecular oxygen as the electron acceptor, leading to the production of superoxide (O2•−) and hydrogen peroxide (H2O2).

The Role of Xanthine Oxidase in Purine Metabolism

The canonical role of xanthine oxidase is the terminal two steps of the purine degradation pathway. This pathway is essential for the catabolism of purine nucleotides (adenosine and guanosine) from endogenous and dietary sources.

The Purine Degradation Pathway

The degradation of purine nucleotides converges on the formation of xanthine. Xanthine oxidase then catalyzes the following two sequential reactions:

-

Hypoxanthine to Xanthine: Hypoxanthine, a product of adenosine and inosine degradation, is oxidized to xanthine.

-

Xanthine to Uric Acid: Xanthine, derived from both hypoxanthine and guanine degradation, is further oxidized to uric acid, the final product of purine metabolism in humans.

// Invisible nodes for XO labels P1 [shape=point, width=0, height=0]; P2 [shape=point, width=0, height=0];

edge [style=invis]; Hypoxanthine -> P1 -> Xanthine; Xanthine -> P2 -> UricAcid;

// Place XO labels XO1 -> P1 [label="Xanthine Oxidase", fontcolor="#4285F4", style=solid, arrowhead=none, len=0.1]; XO2 -> P2 [label="Xanthine Oxidase", fontcolor="#4285F4", style=solid, arrowhead=none, len=0.1]; } The central role of Xanthine Oxidase in the purine degradation pathway.

Production of Reactive Oxygen Species (ROS)

During the oxidation of hypoxanthine and xanthine, molecular oxygen is reduced, leading to the generation of ROS. For every molecule of uric acid produced, two molecules of superoxide are generated. This ROS production is a key factor in the pathophysiology associated with elevated xanthine oxidase activity.

Quantitative Data on Xanthine Oxidase

The following tables summarize key quantitative parameters related to xanthine oxidase activity and inhibition.

Table 1: Michaelis-Menten Constants (Km) for Xanthine Oxidase Substrates

| Substrate | Organism/Source | Km (µM) | Reference |

| Xanthine | Bovine Milk | 1.7 - 5.0 | |

| Hypoxanthine | Bovine Milk | 1.1 - 7.0 | |

| Xanthine | Human Liver | 9.3 | |

| Hypoxanthine | Human Liver | 12.4 |

Data is presented as a range from multiple studies to reflect variability in experimental conditions.

Table 2: Inhibitory Constants (Ki) for Common Xanthine Oxidase Inhibitors

| Inhibitor | Type of Inhibition | Ki (nM) | Reference |

| Allopurinol | Competitive | 9.0 - 20.0 | |

| Oxypurinol | Competitive | 2.0 - 10.0 | |

| Febuxostat | Non-competitive (mixed) | 0.6 - 1.2 | |

| Topiroxostat | Non-competitive | 5.7 |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of xanthine oxidase activity and its role in biological systems.

Measurement of Xanthine Oxidase Activity

This protocol describes a common spectrophotometric method for determining XO activity.

Principle: The activity of xanthine oxidase is measured by monitoring the increase in absorbance at 295 nm, which corresponds to the formation of uric acid from xanthine.

Materials:

-

Phosphate buffer (50 mM, pH 7.5)

-

Xanthine solution (100 µM in phosphate buffer)

-

Sample containing xanthine oxidase (e.g., tissue homogenate, purified enzyme)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing 1 ml of phosphate buffer and 0.1 ml of the enzyme sample.

-

Incubate the mixture at 37°C for 5 minutes to allow for temperature equilibration.

-

Initiate the reaction by adding 0.2 ml of the xanthine solution.

-

Immediately measure the change in absorbance at 295 nm over a period of 5-10 minutes.

-

Calculate the enzyme activity using the molar extinction coefficient of uric acid at 295 nm (12,200 M⁻¹cm⁻¹).

Calculation: Activity (U/ml) = (ΔA295/min * Total Volume) / (12.2 * Sample Volume)

Xanthine Oxidase in Drug Development

The dual role of xanthine oxidase in producing uric acid and ROS makes it a prime target for therapeutic intervention in a variety of diseases.

Gout and Hyperuricemia

Inhibition of xanthine oxidase is a cornerstone of therapy for gout, a condition caused by the deposition of monosodium urate crystals due to high levels of uric acid in the blood (hyperuricemia). Drugs like allopurinol and febuxostat effectively lower uric acid production by blocking the active site of the enzyme.

Ischemia-Reperfusion Injury

During ischemia (lack of blood flow), ATP is catabolized to hypoxanthine. Upon reperfusion, the reintroduction of oxygen leads to a burst of ROS production by xanthine oxidase, causing significant cellular damage. XO inhibitors are being investigated for their potential to mitigate this injury.

Other Pathologies

Elevated xanthine oxidase activity has also been implicated in:

-

Hypertension

-

Diabetic complications

-

Inflammatory bowel disease

-

Cancer

The development of novel and more specific xanthine oxidase inhibitors continues to be an active area of research, with the goal of providing therapeutic benefits while minimizing off-target effects.

Conclusion

Xanthine oxidase is a pivotal enzyme with a well-defined role in purine metabolism and a significant impact on human health and disease. Its function as a major producer of both uric acid and reactive oxygen species places it at the crossroads of metabolic and oxidative stress pathways. A thorough understanding of its biochemical properties, regulation, and pathological implications is essential for the development of effective therapeutic strategies targeting this enzyme. The data and protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to unravel the complexities of xanthine oxidase and harness its therapeutic potential.

Stability and Storage of Isotopic Standards: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical aspects of stability and storage for isotopic standards, essential for ensuring the accuracy and reliability of quantitative analytical methods in research and drug development. Isotopic standards, particularly those labeled with stable isotopes such as deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (¹⁵N), are the gold standard for internal standards in mass spectrometry-based bioanalysis. Their stability is paramount to the integrity of experimental data.

Core Principles of Isotopic Standard Stability

The stability of an isotopically labeled compound is influenced by the same factors as its unlabeled counterpart: temperature, light, pH, solvent, and oxygen. However, the presence of a heavier isotope can sometimes alter the rate of degradation, a phenomenon known as the kinetic isotope effect (KIE). Generally, bonds involving heavier isotopes (e.g., C-D) are stronger than those with lighter isotopes (e.g., C-H), which can lead to slower rates of chemical reactions, including degradation pathways.[1][2] This often results in deuterated compounds being more stable than their non-deuterated analogs.[2]

Proper storage and handling are crucial to maintain the chemical and isotopic integrity of these standards. A Certificate of Analysis (CoA) provided by the manufacturer is a critical document that contains information on the compound's identity, purity, and recommended storage conditions.

General Storage Recommendations

To ensure the long-term stability of isotopic standards, the following general guidelines should be followed:

-

Temperature: Store standards at the lowest practical temperature to minimize chemical degradation. Common storage temperatures include refrigerated (2-8 °C), frozen (-20 °C), and ultra-low (-80 °C). For many standards, storage at -20 °C or below is recommended, especially for long-term use.[3][4]

-

Light: Protect standards from light, particularly UV radiation, to prevent photodegradation. Use amber vials or store standards in the dark.[2]

-

Atmosphere: For compounds susceptible to oxidation, storage under an inert atmosphere (e.g., nitrogen or argon) is advisable.

-

Solvent: When in solution, the choice of solvent is critical. Aprotic solvents are often preferred to minimize isotopic exchange, especially for deuterium-labeled compounds. If aqueous solutions are necessary, consider using deuterated solvents (e.g., D₂O) for deuterium-labeled standards to prevent back-exchange.

-

Container: Use high-quality, inert containers, such as amber glass vials with PTFE-lined caps, to prevent leaching and adsorption.

Quantitative Stability Data

The stability of isotopic standards is compound-specific and dependent on the storage conditions. The following tables summarize quantitative data on the stability of various compounds, including some isotopically labeled standards, under different stress conditions.

Table 1: Long-Term and Freeze-Thaw Stability of Selected Compounds

| Compound | Isotopic Label | Matrix/Solvent | Storage Condition | Duration | Analyte Remaining (%) / Observations |

| Diazepam | Unlabeled | Whole Blood (with NaF) | -20 °C | 12 weeks | ~85% |

| Diazepam | Unlabeled | Whole Blood | 4 °C | 4 weeks | ~70% decrease |

| Diazepam | Unlabeled | Plasma | Freeze-Thaw (1 cycle) | N/A | Insignificant decrease |

| Diazepam | Unlabeled | Whole Blood | Freeze-Thaw (1 cycle) | N/A | 5-9% decrease |

| Testosterone | Deuterated (T-d₃) | Saliva | -20 °C, after 3 freeze-thaw cycles | 6 weeks | >50% degradation |

| Testosterone | Deuterated (T-d₃) | Saliva | -80 °C | 6 weeks | Stable (95% of original response) |

| Endogenous Steroids (21Deox, 4AD, 17OHP) | Unlabeled | Dried Blood Spots | Room Temperature | 1 year | No significant change |

| Cortisol | Unlabeled | Dried Blood Spots | Room Temperature | 6 months | Significant decrease |

| Cortisol | Unlabeled | Dried Blood Spots | 4 °C, -20 °C, -70 °C | 1 year | Stable |

Table 2: Stability of Selected Compounds under Forced Degradation Conditions

| Compound | Isotopic Label | Stress Condition | Duration | Degradation (%) / Rate Constant | Degradation Products Identified |

| Atorvastatin | Unlabeled | Acidic (1 M HCl) | 4 hours | k = 1.88 x 10⁻² s⁻¹ (First-order) | Two products with tR = 4.440 and 4.853 min |

| Atorvastatin | Unlabeled | Basic (1 M NaOH) | 4 hours | k = 2.35 x 10⁻⁴ mol L⁻¹ s⁻¹ (Zero-order) | Peak area reduction, no distinct product peak |

| Atorvastatin | Unlabeled | Oxidative (3% H₂O₂) | 4 hours | Partial degradation | - |

| Atorvastatin | Unlabeled | Thermal (Dry Heat, 378 K) | 4 hours | No significant degradation | - |

| Atorvastatin | Unlabeled | Photolytic (UV, 254 nm) | 4 hours | No significant degradation | - |

| Clozapine | Unlabeled | Acidic Hydrolysis | - | Fragile, First-order kinetics | Six degradation products identified |

| Clozapine | Unlabeled | Oxidative | - | Fragile, First-order kinetics | Six degradation products identified |

| Fentanyl | Unlabeled | Acidic (0.5 N HCl, 80°C) | 24 hours | 4.3% | Despropionyl fentanyl |

| Fentanyl | Unlabeled | Acidic (5 N HCl) | - | ~35% conversion | Despropionyl fentanyl |

| Aspirin | Unlabeled | Aqueous (pH 7.4, Phosphate Buffer) | - | Half-life = 537.21 hours | Salicylic acid |

| Aspirin | Unlabeled | Aqueous (Glycerol/Water) | - | Half-life = 155.31 hours | Salicylic acid |

| Ibuprofen | Unlabeled | TiO₂ Photocatalysis | 5 min | 78.2% decrease | One photoproduct identified |

Experimental Protocols for Stability Assessment

A comprehensive stability assessment of an isotopic standard involves a series of experiments designed to evaluate its integrity under various conditions that it may encounter during its lifecycle, from storage to sample analysis.

Long-Term Stability

Objective: To determine the stability of the isotopic standard over an extended period under recommended storage conditions.

Methodology:

-

Prepare solutions of the isotopic standard at a known concentration in the intended solvent or biological matrix.

-

Divide the solution into multiple aliquots in appropriate storage containers.

-

Store the aliquots at the specified long-term storage temperature (e.g., -20 °C or -80 °C).

-

At predetermined time points (e.g., 0, 1, 3, 6, 12 months), retrieve a set of aliquots.

-

Analyze the samples using a validated stability-indicating analytical method (e.g., LC-MS/MS).

-

Compare the concentration of the standard at each time point to the initial concentration (time 0).

-

Acceptance Criteria: The mean concentration should be within ±15% of the initial concentration.

Freeze-Thaw Stability

Objective: To assess the stability of the isotopic standard when subjected to repeated freezing and thawing cycles.

Methodology:

-

Prepare solutions of the isotopic standard at a known concentration.

-

Subject the samples to a minimum of three freeze-thaw cycles. A typical cycle consists of freezing the sample at the intended storage temperature (e.g., -20 °C or -80 °C) for at least 12 hours, followed by thawing unassisted at room temperature.

-

After the final thaw, analyze the samples.[3]

-

Compare the results to those of a control sample that has not undergone freeze-thaw cycles.

-

Acceptance Criteria: The mean concentration of the freeze-thaw samples should be within ±15% of the control sample concentration.

Forced Degradation (Stress Testing)

Objective: To identify potential degradation products and pathways, and to demonstrate the specificity of the analytical method. The goal is typically to achieve 5-20% degradation of the drug substance.[5]

A. Hydrolytic Stability

-

Prepare solutions of the isotopic standard in acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and neutral (water) conditions.[2][5]

-

Incubate the solutions at an elevated temperature (e.g., 60 °C) for a specified period.

-

At appropriate time points, withdraw samples, neutralize them if necessary, and analyze.

B. Oxidative Stability

-

Prepare a solution of the isotopic standard in an oxidizing agent, typically hydrogen peroxide (e.g., 3%).[2]

-

Incubate the solution at room temperature or a slightly elevated temperature.

-

Monitor the degradation over time.

C. Photostability

-

Expose the isotopic standard, both as a solid and in solution, to a controlled light source that provides both UV and visible light, as specified in ICH guideline Q1B.[5]

-

A control sample should be protected from light.

-

Analyze the exposed and control samples to assess the extent of photodegradation.

D. Thermal Stability

-

Expose the solid isotopic standard to elevated temperatures (e.g., 80 °C).[2]

-

Analyze the sample at various time points to determine the rate of thermal degradation.

Common Degradation Pathways and Mechanisms

Understanding the potential degradation pathways is crucial for predicting the stability of isotopic standards and for identifying potential interferences in analytical methods.

Hydrolysis

Hydrolysis is a common degradation pathway for compounds containing labile functional groups such as esters, amides, and lactams.

-

Esters (e.g., Aspirin): Aspirin undergoes hydrolysis to salicylic acid and acetic acid. This reaction can be catalyzed by both acid and base. The rate of hydrolysis is pH-dependent.[6][7]

-

β-Lactams (e.g., Penicillins): The strained β-lactam ring is susceptible to hydrolytic cleavage under both acidic and basic conditions, leading to the formation of inactive penicilloic acid.[8]

Oxidation

Oxidation can occur at various functional groups, particularly electron-rich moieties.

-

Amines (e.g., Buspirone, Clozapine): Tertiary amines can be oxidized to N-oxides. The piperazine moiety in compounds like buspirone and clozapine is susceptible to oxidation.[9][10]

Photodegradation

Exposure to light, especially UV radiation, can induce photochemical reactions.

-

Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) (e.g., Ibuprofen): Many NSAIDs are aromatic compounds that can undergo photodegradation, leading to a variety of photoproducts. For example, ibuprofen can undergo decarboxylation and other transformations upon irradiation.

Isotopic Exchange

For deuterium-labeled standards, the exchange of deuterium for protium from the solvent or matrix is a potential concern. This is more likely to occur with deuterium atoms attached to heteroatoms (O-D, N-D) or activated carbon atoms (e.g., alpha to a carbonyl group).

Visualizations of Pathways and Workflows

Degradation Pathways

Experimental Workflows

References

- 1. Isotope effects: definitions and consequences for pharmacologic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. edu.rsc.org [edu.rsc.org]

- 7. protmed.uoradea.ro [protmed.uoradea.ro]

- 8. dspace.ceu.es [dspace.ceu.es]

- 9. Metabolism and disposition of buspirone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Characterization of forced degradation products of clozapine by LC-DAD/ESI-Q-TOF - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Oxypurinol-13C,15N2-1: An Essential Internal Standard for Drug Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Oxypurinol-13C,15N2-1, a stable isotope-labeled internal standard critical for the accurate quantification of oxypurinol, the primary active metabolite of the gout medication allopurinol. This guide covers its suppliers, pricing, physicochemical properties, and detailed experimental protocols for its use in bioanalytical methods.

Core Data and Supplier Information

Oxypurinol-13C,15N2-1 is a high-purity, isotopically labeled compound used to ensure precision and accuracy in pharmacokinetic and metabolic studies of allopurinol and oxypurinol.[1] Its stable isotope labels make it an ideal internal standard for mass spectrometry-based quantification.[2]

Table 1: Physicochemical Properties of Oxypurinol-13C,15N2-1

| Property | Value |

| Chemical Formula | C₄¹³CH₄N₂¹⁵N₂O₂ |

| Molecular Weight | 155.09 g/mol [3] |

| CAS Number | 1217036-71-9[3] |

| Appearance | White to Pale Beige Solid |

| Purity (by HPLC) | ≥95% |

| Isotopic Purity | ≥95% atom ¹³C; ≥95% atom ¹⁵N |

| Melting Point | >300°C |

| Solubility | Soluble in DMSO and Methanol |

| Storage | Store at -20°C |

Source: [1]

Table 2: Supplier and Pricing Information for Oxypurinol-13C,15N2-1

| Supplier | Product Name | Catalog Number | Pricing | Intended Use |

| MedChemExpress | Oxypurinol-13C,15N2-1 | HY-W777649 | 500 μg: USD 750 (quote may be required for other quantities)[4] | Research use only; tracer, internal standard for NMR, GC-MS, or LC-MS[2] |

| Axios Research | Oxypurinol-13C-15N2 | AR-A01669 | Inquire for pricing | Reference standard for analytical method development, validation, and quality control[5] |

| BenchChem | Oxypurinol-13C,15N2 | B12367198 | Inquire for pricing | Research applications[6] |

| Molsyns Research | Oxipurinol 13C 15N2 | - | Custom Synthesis; Inquire for pricing | Pharmaceutical reference standard[7] |

Mechanism of Action: Inhibition of Xanthine Oxidase

Oxypurinol, the active metabolite of allopurinol, is a potent inhibitor of xanthine oxidase.[2] This enzyme is a key component in the purine catabolism pathway, responsible for the oxidation of hypoxanthine to xanthine and then to uric acid.[1] By inhibiting xanthine oxidase, oxypurinol reduces the production of uric acid, which is the therapeutic mechanism for treating gout and hyperuricemia.[4]

Experimental Protocols

The primary application of Oxypurinol-13C,15N2-1 is as an internal standard in the quantification of allopurinol and oxypurinol in biological matrices, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Quantification of Allopurinol and Oxypurinol in Human Plasma by LC-MS/MS

This protocol is essential for pharmacokinetic and bioequivalence studies.

a. Sample Preparation (Protein Precipitation)

-

To 100 µL of human plasma in a microcentrifuge tube, add a known concentration of Oxypurinol-13C,15N2-1 as the internal standard.[8]

-

Add a protein precipitating agent, such as acetonitrile containing 1.0% formic acid.[1]

-

Vortex the mixture to ensure thorough mixing.[1]

-

Centrifuge the sample to pellet the precipitated proteins.[1]

-

Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.[1]

b. Chromatographic Conditions

-

Column: A standard C18 reversed-phase column is suitable.[8]

-

Mobile Phase: A common mobile phase is 0.1% formic acid in water and acetonitrile (gradient elution may be necessary).

-

Flow Rate: A typical flow rate is 0.5 mL/min.

-

Detection: Tandem mass spectrometry (MS/MS) with electrospray ionization (ESI) in positive or negative ion mode.

c. Mass Spectrometry Detection

-

Detection is performed using multiple reaction monitoring (MRM). The specific mass transitions for allopurinol, oxypurinol, and Oxypurinol-13C,15N2-1 need to be optimized on the specific instrument. The transition for the isotopically labeled internal standard will be shifted by the mass of the incorporated isotopes.

d. Data Analysis

-

The concentration of allopurinol and oxypurinol in the plasma sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to a calibration curve.[1]

In Vitro Xanthine Oxidase Inhibition Assay

This spectrophotometric assay determines the inhibitory activity of a compound on xanthine oxidase.

a. Materials

-

Xanthine Oxidase

-

Xanthine (substrate)

-

Oxypurinol (or test inhibitor)

-

Potassium Phosphate Buffer (e.g., 50 mM, pH 7.5)

-

UV-Vis Spectrophotometer

b. Procedure

-

Reagent Preparation: Prepare stock solutions of xanthine and the inhibitor in the phosphate buffer. Prepare a working solution of xanthine oxidase in cold buffer immediately before use.

-

Assay Setup: In a 96-well UV-transparent microplate or quartz cuvette, combine the phosphate buffer, xanthine solution, and the desired concentration of the inhibitor.

-

Enzyme Reaction: Pre-incubate the mixture at a constant temperature (e.g., 25°C). Initiate the reaction by adding the xanthine oxidase solution.

-

Measurement: Immediately monitor the increase in absorbance at 290-295 nm over a set period. This increase corresponds to the formation of uric acid.

-

Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. The IC50 value (inhibitor concentration causing 50% inhibition) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[9]

Conclusion

Oxypurinol-13C,15N2-1 is an indispensable tool for researchers and drug development professionals in the study of allopurinol and its metabolic fate.[1] Its use as an internal standard in LC-MS/MS assays ensures the generation of high-quality, reliable data for pharmacokinetic and bioequivalence studies, ultimately supporting regulatory submissions and advancing drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Oxypurinol-13C-15N2 - CAS - 1217036-71-9 | Axios Research [axios-research.com]

- 6. Oxypurinol-13C,15N2 | Benchchem [benchchem.com]

- 7. Buy high quality Oxypurinol with CAS No - 2465-59-0 from Molsyns Research. Molsyns Research is one of the leading manufacturer and exporter of Oxypurinol [molsyns.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

In-Depth Technical Guide: Safety and Handling of Oxypurinol-13C,15N2-1

For Researchers, Scientists, and Drug Development Professionals

Compound Identification and Properties

Oxypurinol-13C,15N2-1 is a stable isotope-labeled version of Oxypurinol, the primary active metabolite of Allopurinol.[1][2] It is utilized in research primarily as an internal standard for quantitative analysis by methods such as NMR, GC-MS, or LC-MS.[1][2]

| Identifier | Value |

| Chemical Name | Oxypurinol-13C,15N2-1 |

| CAS Number | 1217036-71-9[3][4] |

| Molecular Formula | C4(13C)H4N2(15N2)O2[3] |

| Molecular Weight | 155.09 g/mol [3][4] |

| Synonyms | Oxipurinol-13C,15N2-1[1] |

Hazard Identification and Safety Precautions

Based on the data for Allopurinol, Oxypurinol-13C,15N2-1 should be handled as a pharmacologically active material. Occupational exposure may lead to physiological effects.[5]

Potential Health Effects:

-

Inhalation: May cause respiratory tract irritation.

-

Skin Contact: May cause skin irritation.

-

Eye Contact: May cause eye irritation.

-

Ingestion: Ingestion of large amounts may be harmful.

Recommended Safety Precautions:

| Precaution | Description |

| Engineering Controls | Use in a well-ventilated area, preferably with local exhaust ventilation.[6] |

| Personal Protective Equipment (PPE) | - Wear safety glasses with side shields or chemical splash goggles.[5]- Wear nitrile or other impervious gloves.[5]- Wear a lab coat.[5]- Respiratory protection is generally not required for standard laboratory operations but may be necessary for spill cleanup.[5] |

| Handling | Avoid all contact and inhalation of dust, mists, and vapors.[5] Avoid generating dust.[5] |

| Storage | Keep container tightly sealed in a cool, well-ventilated area.[6] Recommended storage at 4°C.[6] Store away from direct sunlight and sources of ignition.[6] |

First Aid Measures

The following first aid measures are based on guidelines for Allopurinol and should be followed in case of exposure to Oxypurinol-13C,15N2-1.

| Exposure Route | First Aid Protocol |

| Inhalation | Remove to fresh air. If breathing is difficult or discomfort persists, seek medical attention.[5][7] |

| Skin Contact | Remove contaminated clothing. Rinse skin with water/shower. If irritation develops, get medical attention.[5][7] |

| Eye Contact | Rinse with water. If irritation develops and persists, get medical attention.[5][7] |

| Ingestion | Rinse mouth. If a large amount is ingested, call a poison control center immediately.[5] |

Experimental Protocols and Applications

Oxypurinol-13C,15N2-1 is a critical tool in pharmacokinetic and bioanalytical studies of Allopurinol and Oxypurinol. Its primary application is as an internal standard in chromatographic assays to ensure accuracy and precision.[8]

Quantification of Allopurinol and Oxypurinol in Plasma by LC-MS/MS

This method is suitable for pharmacokinetic and bioequivalence studies.[8]

Sample Preparation:

-

To 100 µL of human plasma, add a known concentration of Oxypurinol-13C,15N2-1 as the internal standard.[8]

-

Perform protein precipitation or liquid-liquid extraction to isolate the analytes.

-

Evaporate the organic layer and reconstitute the residue in the mobile phase.[8]

Chromatographic Conditions:

| Parameter | Condition |

| Column | Standard C18 reversed-phase column[8] |

| Mobile Phase | 0.02 M sodium acetate (pH 4.5)[8] |

| Flow Rate | 1.0 mL/min[8] |

| Injection Volume | 10 µL[8] |

| Detection | UV detection at 254 nm[8] or Mass Spectrometry |

| Monitoring (MS) | Use multiple reaction monitoring (MRM) to detect parent and product ions for both oxypurinol and the internal standard.[8] |

Mechanism of Action and Signaling Pathway

Oxypurinol, the active metabolite of Allopurinol, is an inhibitor of xanthine oxidase.[1][2] This enzyme is crucial in the metabolic pathway of purines, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid. By inhibiting xanthine oxidase, Oxypurinol reduces the production of uric acid, which is the therapeutic mechanism for treating conditions like gout.[1][2]

Caption: Inhibition of Xanthine Oxidase by Oxypurinol.

Experimental Workflow: Safe Handling and Use

The following diagram outlines a safe workflow for handling Oxypurinol-13C,15N2-1 in a laboratory setting, from receiving to disposal.

Caption: Safe handling workflow for Oxypurinol-13C,15N2-1.

Spill and Disposal Procedures

Spill Response:

In the event of a spill, do not touch damaged containers or spilled material without appropriate protective clothing.[5] Avoid the generation of dust during cleanup.[5] Sweep or vacuum the spillage and collect it in a suitable container for disposal.[5] Clean the surface thoroughly to remove any residual contamination.[5]

Waste Disposal:

Dispose of waste in accordance with all applicable federal, state, and local environmental regulations. Avoid discharge into drains, water courses, or onto the ground.[5]

Disclaimer: This document is intended for informational purposes for research use only and is not a substitute for a formal Safety Data Sheet. It is crucial to consult the SDS for the parent compound, Allopurinol, and to conduct a thorough risk assessment before handling Oxypurinol-13C,15N2-1. All laboratory personnel should be trained in proper handling techniques and safety procedures.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. Oxypurinol-13C-15N2 - CAS - 1217036-71-9 | Axios Research [axios-research.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. medline.com [medline.com]

- 8. benchchem.com [benchchem.com]

Methodological & Application

Application of Oxypurinol-¹³C,¹⁵N₂ in Mass Spectrometry for Accurate Quantification

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Oxypurinol-¹³C,¹⁵N₂ as a stable isotope-labeled internal standard in mass spectrometry-based quantification of oxypurinol. The protocols are intended for bioanalytical studies, including pharmacokinetics, therapeutic drug monitoring, and clinical trials involving the drug allopurinol and its primary active metabolite, oxypurinol.

Introduction

Allopurinol is a widely prescribed medication for the management of hyperuricemia and gout.[1] It is rapidly metabolized in the body to its active metabolite, oxypurinol, which is a potent inhibitor of xanthine oxidase, the enzyme responsible for uric acid production.[1] The accurate quantification of oxypurinol in biological matrices is therefore crucial for assessing the therapeutic efficacy and pharmacokinetic properties of allopurinol.[1]

Isotope dilution mass spectrometry (IDMS) is the gold standard for quantitative bioanalysis, offering high accuracy and precision by mitigating errors arising from sample preparation and matrix effects.[2] The use of a stable isotope-labeled internal standard that is chemically identical to the analyte ensures it behaves similarly during extraction, chromatography, and ionization, thereby compensating for variations in these steps.[2][3]

Oxypurinol-¹³C,¹⁵N₂ is a superior choice as an internal standard for oxypurinol quantification compared to deuterated analogs.[3] Its key advantages include:

-

Identical Chromatographic Behavior: The minimal mass difference resulting from ¹³C and ¹⁵N substitution leads to identical chromatographic retention times as the unlabeled oxypurinol, ensuring that both compounds experience the same matrix effects.[3] Deuterated standards, in contrast, can exhibit chromatographic shifts.[3]

-

High Chemical Stability: The carbon-13 and nitrogen-15 isotopes are chemically stable and not susceptible to back-exchange with protons from the sample matrix or solvents, a potential issue with deuterium-labeled standards.[3]

These characteristics of Oxypurinol-¹³C,¹⁵N₂ contribute to more accurate and precise data, which is critical in drug development and clinical research.[3]

Quantitative Data Summary

The following table summarizes the performance characteristics of various liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of oxypurinol in human plasma.

| Parameter | Method 1 | Method 2 | Method 3 |

| Internal Standard | Allopurinol-d₂ | Lamivudine | 2,6-dichloropurine |

| Linearity Range (ng/mL) | 80.0–8000 | 10–10,000 | 50-5000 (plasma) |

| Lower Limit of Quantification (LLOQ) (ng/mL) | 80.0 | 10 | 50 (plasma) |

| Recovery (%) | 85.36–91.20 | 70-80 | Not Specified |

| Matrix Effect (IS-normalized) | 1.003–1.030 | Not Specified | Not Specified |

| Ionization Mode | Positive ESI | Negative ESI | Positive ESI |